2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine

Description

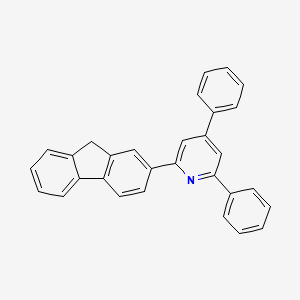

2-(9H-Fluoren-2-yl)-4,6-diphenylpyridine is a heterocyclic compound featuring a pyridine core substituted with two phenyl groups at the 4- and 6-positions and a fluorenyl moiety at the 2-position. This structure combines the aromaticity and electron-deficient nature of pyridine with the extended π-conjugation and steric bulk of the fluorene group.

Properties

CAS No. |

62953-38-2 |

|---|---|

Molecular Formula |

C30H21N |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2-(9H-fluoren-2-yl)-4,6-diphenylpyridine |

InChI |

InChI=1S/C30H21N/c1-3-9-21(10-4-1)25-19-29(22-11-5-2-6-12-22)31-30(20-25)24-15-16-28-26(18-24)17-23-13-7-8-14-27(23)28/h1-16,18-20H,17H2 |

InChI Key |

GYFHCNRWTNTUHP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine typically involves the reaction of 9H-fluoren-2-yl isocyanate with appropriate pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .

Scientific Research Applications

2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-2-YL)-4,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with 2-(2′-Pyridyl)-4,6-diphenylpyridine (N,N Ligand)

The N,N ligand (2-(2′-pyridyl)-4,6-diphenylpyridine) shares a bipyridine-like framework but lacks the fluorenyl substituent. Key differences include:

- Electronic Properties : The absence of the fluorenyl group reduces π-conjugation and electron-withdrawing effects, making the N,N ligand a weaker π-acceptor compared to the fluorenyl-substituted derivative.

- Coordination Chemistry : The N,N ligand forms complexes with group 6 metals (Cr, Mo, W) in low oxidation states, stabilized by σ-donation from nitrogen. For example, [Mo(CO)₄(N,N)] exhibits a distorted geometry with a C(5)–C(6) bond length of 1.4825(17) Å and a torsion angle of −18.4(2)° between pyridine rings .

- Spectroscopic Behavior : In UV-Vis studies, N,N-based complexes show lower MLCT (metal-to-ligand charge transfer) absorption bands compared to phosphorus-containing analogs due to reduced π-accepting capacity .

Comparison with 2-(2′-Pyridyl)-4,6-diphenylphosphinine (P,N Ligand)

Replacing the pyridine nitrogen with phosphorus creates a hybrid P,N ligand with distinct properties:

- Electronic Effects : The phosphorus atom in the phosphinine ring acts as a strong π-acceptor, stabilizing electron-rich metal centers. For instance, [Mo(CO)₄(P,N)] exhibits shorter M–P bond lengths (2.2405(11) Å) compared to M–N bonds in N,N analogs (2.1037(10) Å) .

- Structural Features: The C–P–C angle in phosphinine complexes (~104.3°) is narrower than the C–N–C angle in pyridine derivatives (~120°), leading to non-planar coordination geometries. This distortion enhances reactivity toward nucleophilic attack .

- Redox Behavior: Cyclic voltammetry reveals that P,N ligands have more negative reduction potentials (−2.4 V vs. −1.8 V for N,N ligands), indicating higher LUMO energy levels and greater electron affinity .

Comparison with 4,5-Diazafluorene Derivatives

4,5-Diazafluorenes, which incorporate a fluorene backbone with nitrogen atoms, share similarities with the target compound in terms of extended π-systems. However, their coordination chemistry differs:

- This reactivity is attributed to the electron-deficient nature of the diazafluorene core .

- Metal Complexation: These ligands form stable complexes with metals like Ru and Fe, leveraging both nitrogen donors and fluorene’s π-system for charge transfer .

Structural and Spectroscopic Data Comparison

| Parameter | 2-(9H-Fluoren-2-yl)-4,6-diphenylpyridine (Inferred) | 2-(2′-Pyridyl)-4,6-diphenylpyridine | 2-(2′-Pyridyl)-4,6-diphenylphosphinine |

|---|---|---|---|

| Bond Length (C–X) | C–N: ~1.34 Å (pyridine) | C–N: 1.337(2) Å | C–P: 1.733(2) Å |

| Bond Angle (C–X–C) | ~120° (pyridine) | C–N–C: 119.5° | C–P–C: 104.34(10)° |

| Reduction Potential (V) | Not reported | −1.8 V (irreversible) | −2.4 V (quasi-reversible) |

| MLCT Absorption (nm) | ~450–500 nm (estimated) | 480 nm (in DMSO) | 520 nm (in DMSO) |

| Coordination Geometry | Distorted octahedral (predicted) | Distorted trigonal prismatic | Non-planar, π-accepting |

Research Findings and Implications

- Electronic Tuning : The fluorenyl group in this compound likely enhances π-conjugation and electron-withdrawing effects, positioning it between traditional pyridine and phosphinine ligands in terms of π-accepting capacity.

- Catalytic Applications: Phosphinine-based complexes outperform N,N ligands in stabilizing low-valent metals (e.g., Cr⁰, Mo⁰), suggesting that fluorenyl-substituted derivatives could bridge the gap between σ-donor and π-acceptor functionalities .

- Material Science : Extended π-systems in fluorenyl derivatives may improve charge transport in organic electronic devices, analogous to 4,5-diazafluorenes in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.